N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound developed as a potential inhibitor of glucosylceramide synthase (GCS) []. GCS is an enzyme involved in the first committed step of glycosphingolipid biosynthesis. This compound is of particular interest in scientific research due to its potential for treating glycosphingolipid storage diseases, especially those with central nervous system (CNS) manifestations [].
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CCG-203586) involved property modeling around the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) pharmacophore []. Modifications focused on the carboxamide N-acyl group to minimize total polar surface area and the number of rotatable bonds, aiming to reduce recognition by P-glycoprotein (MDR1) and enhance brain penetration [].
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide acts as an inhibitor of GCS []. By inhibiting GCS, this compound prevents the formation of glucosylceramide, a key precursor for the synthesis of various glycosphingolipids. This inhibition could potentially reduce the accumulation of glycosphingolipids in cells, addressing the underlying pathology of glycosphingolipid storage diseases.
The primary application of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide explored in the provided paper is its potential as a GCS inhibitor for treating glycosphingolipid storage diseases with CNS manifestations []. In mice, intraperitoneal administration of CCG-203586 significantly reduced brain glucosylceramide content, demonstrating its ability to penetrate the blood-brain barrier and exert its inhibitory effect in the CNS [].
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1